3-Bromo-4-methylphenylisothiocyanate
Description
Contextualization within the Broader Class of Isothiocyanates
3-Bromo-4-methylphenylisothiocyanate belongs to the isothiocyanate family of organic compounds, which are characterized by the functional group -N=C=S. chemrxiv.org This class of compounds is widely recognized for its presence in natural products, particularly in cruciferous vegetables like broccoli, cabbage, and mustard, where they are formed from the enzymatic hydrolysis of glucosinolates. rsc.orgnih.gov The isothiocyanate moiety is a versatile functional group, known for its electrophilic nature which allows it to readily react with nucleophiles. noaa.gov This reactivity is central to both their biological activity and their utility as synthetic intermediates. chemrxiv.org Isothiocyanates have garnered significant attention from chemists and biologists due to their wide range of reported pharmacological properties. chemrxiv.org
Significance of Aryl Isothiocyanates in Organic Synthesis and Chemical Science
Aryl isothiocyanates, which feature the isothiocyanate group attached to an aromatic ring, are particularly important building blocks in organic synthesis. rsc.org Their rigid structure and defined reactivity make them valuable precursors for the synthesis of a wide array of nitrogen- and sulfur-containing heterocyclic compounds, as well as thioureas. chemrxiv.orgrsc.org The synthesis of aryl isothiocyanates can be achieved through several methods, often starting from the corresponding aniline. rsc.orggoogle.comgoogle.com Common synthetic routes include the reaction of primary amines with carbon disulfide or the use of thiophosgene (B130339) and its derivatives, although modern methods often seek to avoid these toxic reagents. nih.govrsc.org More contemporary and safer methods involve the use of reagents like phenyl chlorothionoformate or mechanochemical approaches under solvent-free conditions. rsc.orgorganic-chemistry.org The reactivity of the isothiocyanate group can be modulated by the substituents on the aromatic ring, influencing its electrophilicity and potential for use in complex molecular architectures. rsc.org
Research Gaps and Motivations for In-depth Investigation of this compound
A comprehensive review of the scientific literature reveals a notable lack of specific research focused on this compound. There is a scarcity of published data regarding its specific synthesis, characterization, and potential applications. This represents a significant research gap.
The motivation for a detailed investigation into this particular molecule stems from the known properties of structurally related compounds. The presence of a bromine atom and a methyl group on the phenyl ring is anticipated to confer specific electronic and steric properties. Halogenated organic compounds, including those with bromine, are of significant interest in medicinal chemistry and materials science. thieme-connect.comgoogle.com For instance, bromo-substituted compounds have been explored for their biological activities, including as enzyme inhibitors. nih.gov Furthermore, the isothiocyanate group itself is a well-established pharmacophore with a range of biological activities. chemrxiv.org
The combination of the aryl halide and isothiocyanate functionalities in one molecule makes this compound a potentially valuable bifunctional reagent in organic synthesis. The bromine atom could serve as a handle for cross-coupling reactions, while the isothiocyanate group could be used to introduce thiourea (B124793) linkages or to construct heterocyclic rings. The specific substitution pattern of the bromo and methyl groups may also lead to unique biological activities or material properties that differ from its isomers, such as the more documented 4-Bromo-3-methylphenylisothiocyanate. scbt.com These potential attributes provide a strong rationale for future research to synthesize, characterize, and explore the chemical and biological properties of this compound.
Data Tables
Table 1: Calculated Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₆BrNS |
| Molecular Weight | 228.11 g/mol |
| Canonical SMILES | CC1=C(C=C(C=C1)N=C=S)Br |
| InChI Key | RXWYFLRAEYPAIV-UHFFFAOYSA-N |
Note: These properties are computationally derived and have not been experimentally verified.
Table 2: General Synthetic Methods for Aryl Isothiocyanates
| Method | Reagents | Starting Material | Notes |
| From Dithiocarbamate (B8719985) Salts | Carbon disulfide, Base, then a desulfurizing agent (e.g., I₂, H₂O₂, tosyl chloride) | Primary Aniline | A very common and versatile method. nih.govcbijournal.com |
| Thiophosgene Method | Thiophosgene (CSCl₂) | Primary Aniline | Effective but uses a highly toxic reagent. nih.gov |
| Phenyl Chlorothionoformate Method | Phenyl chlorothionoformate, NaOH | Primary Aniline | A more modern and safer alternative to thiophosgene. organic-chemistry.org |
| Ball-Milling | Carbon disulfide, KOH | Primary Aniline | A green chemistry approach that is solvent-free. rsc.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
597545-14-7 |
|---|---|
Molecular Formula |
C8H6BrNS |
Molecular Weight |
228.11 g/mol |
IUPAC Name |
2-bromo-4-isothiocyanato-1-methylbenzene |
InChI |
InChI=1S/C8H6BrNS/c1-6-2-3-7(10-5-11)4-8(6)9/h2-4H,1H3 |
InChI Key |
PWHHADPXZVVMNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=S)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 4 Methylphenylisothiocyanate
Established Synthetic Routes to Phenylisothiocyanates and Analogues
The synthesis of aryl isothiocyanates is a well-documented field, with several reliable methods having been established. These pathways typically begin from readily available primary amines or utilize alternative precursors that can be converted to the desired isothiocyanate moiety.
Synthesis from Primary Amines (e.g., 3-Bromo-4-methylaniline)
The most direct and widely employed strategy for the synthesis of 3-Bromo-4-methylphenylisothiocyanate is from its corresponding primary amine, 3-Bromo-4-methylaniline (also known as 3-bromo-p-toluidine). nih.govsigmaaldrich.comtcichemicals.com This precursor is a commercially available solid. sigmaaldrich.comfishersci.ca The conversion of the amino group (-NH₂) to the isothiocyanate group (-NCS) can be achieved through several key reactions.
The reaction of a primary amine with thiophosgene (B130339) (CSCl₂) in the presence of a base represents a classic method for isothiocyanate synthesis. nih.gov However, the high toxicity of reagents like thiophosgene has spurred the development of alternative, safer protocols. nih.govnih.gov
A more common and less hazardous approach involves the decomposition of dithiocarbamate (B8719985) salts. nih.gov This two-step process begins with the reaction of the primary amine (3-Bromo-4-methylaniline) with carbon disulfide (CS₂) under basic conditions to form an intermediate dithiocarbamate salt. nih.govnih.gov This salt is then treated with a desulfurizing agent to eliminate a sulfur atom and form the isothiocyanate. A variety of reagents and conditions have been developed for this key decomposition step, offering a versatile toolkit for the synthetic chemist. For instance, a one-pot protocol using aqueous potassium carbonate as the base and cyanuric chloride in dichloromethane (B109758) for the decomposition step has proven effective for a broad range of amines. nih.gov Ball milling anilines with potassium hydroxide (B78521) (KOH) and an excess of CS₂ provides a solvent-free route to the isothiocyanate. rsc.org
Table 1: Comparison of Selected Desulfurization Reagents for Dithiocarbamate Decomposition
| Desulfurization Reagent | Typical Conditions | Notes | Citation |
|---|---|---|---|
| Lead(II) Nitrate | Aqueous ammonia/ethanol (B145695) | Classic method used in the synthesis of Phenyl isothiocyanate. | wikipedia.org |
| Cyanuric Chloride (TCT) | CH₂Cl₂/aqueous K₂CO₃, 0°C | General and facile one-pot process suitable for scale-up. | nih.gov |
| Hydrogen Peroxide | Not specified | Considered one of the best overall methods for non-chiral isothiocyanates. | nih.gov |
| Iodine | TBAI, CS₂, H₂O | Inexpensive and green desulfurization reagent. | chemrxiv.org |
| Phenyl Chlorothionoformate | Solid NaOH, CH₂Cl₂ | A versatile two-step approach effective for electron-deficient amines. | researchgate.netorganic-chemistry.org |
| Zinc Peroxide | Liquid ammonia, CS₂ | A clean and efficient procedure performed at room temperature. | researchgate.net |
Alternative Precursor Strategies (e.g., Tröger's Base Analogues)
While direct synthesis from the primary amine is most common, other precursors can be considered. The mention of Tröger's base is relevant as its analogues can be synthesized from compounds like 3-Bromo-4-methylaniline. fishersci.ca Thiourea (B124793) derivatives of Tröger's base are synthesized by reacting the base with an aryl isothiocyanate, demonstrating the reactivity of the target functional group. semanticscholar.org However, using a Tröger's base analogue as a starting material to generate an isothiocyanate is not a standard synthetic route.
A more viable alternative precursor strategy involves the use of isocyanides. nih.govrsc.org Isocyanides can be converted to isothiocyanates through sulfurization with elemental sulfur. nih.gov This reaction, which was previously reported to require high temperatures (80-130 °C), can now be achieved under much milder conditions through catalysis. nih.gov This provides a pathway to this compound from the corresponding 3-bromo-4-methylphenylisocyanide.
Optimized Reaction Conditions and Parameters
The efficiency, selectivity, and environmental impact of synthesizing this compound are heavily dependent on the careful selection of catalysts, reagents, solvents, and physical parameters like temperature and pressure.
Catalyst Systems and Reagent Selection
The choice of reagents and catalysts is critical in directing the reaction towards high yields of the desired isothiocyanate.
Thiocarbonyl Transfer Reagents : Beyond the hazardous thiophosgene, reagents like O-phenyl chlorothioformate have been developed. researchgate.netorganic-chemistry.org This reagent reacts with amines in the presence of solid sodium hydroxide in a one-pot or two-step process to afford isothiocyanates, with the two-step method being particularly effective for electron-deficient anilines. organic-chemistry.org
Catalysts for Dithiocarbamate Routes : In methods proceeding via dithiocarbamate salts, the "catalyst" is often the desulfurizing agent itself. However, phase-transfer catalysts can be employed to facilitate reactions in biphasic systems. chemrxiv.org
Catalysts for Isocyanide Routes : The sulfurization of isocyanides can be catalyzed by amine bases, with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) being particularly effective even at low catalytic loadings (2 mol%). nih.govrsc.org Other reported catalysts that enable milder reaction conditions include selenium, tellurium, and various metal complexes based on molybdenum and rhodium. nih.gov
Other Catalytic Systems : A range of metal catalysts, including those based on zinc, copper, and rare-earth elements like lanthanum and samarium, have been explored for related reactions such as the addition of thiols to isocyanates, indicating a broad scope for metal-mediated catalysis in this area. researchgate.netgoogle.com
Table 2: Overview of Selected Catalytic Systems for Isothiocyanate Synthesis
| Precursor | Catalyst System | Key Features | Citation |
|---|---|---|---|
| Isocyanide | DBU (amine base) / Elemental Sulfur | Sustainable method, uses benign solvents, moderate temperature (40°C). | nih.govrsc.org |
| Isocyanide | Selenium / Amine Base / Elemental Sulfur | Efficient catalysis, allows for room temperature reaction. | nih.gov |
| Primary Amine | Iodine / TBAI / CS₂ | Utilizes an inexpensive and green desulfurization catalyst. | chemrxiv.org |
| Isocyanide | Lawesson's Reagent / Et₃N | Used for thionation of isocyanides, effective under microwave irradiation. | tandfonline.com |
| Primary Amine | Copper catalyst / F₃CSO₂Na | Copper-catalyzed isothiocyanation using the Langlois reagent. | chemrxiv.org |
Solvent Effects and Reaction Environment Control
The reaction medium plays a pivotal role in the synthesis of isothiocyanates. The choice of solvent can influence reaction rates, yields, and even the feasibility of a particular synthetic route.
For the one-pot synthesis from primary amines via dithiocarbamates, the choice of solvent is of "decisive importance," particularly for electron-deficient substrates. nih.gov While many organic solvents are used, protocols have been successfully developed in aqueous media, which improves the green profile of the synthesis. nih.govnih.gov In the reaction of amines with phenyl chlorothionoformate, dichloromethane is an ideal solvent. organic-chemistry.org
For the amine-catalyzed sulfurization of isocyanides, a clear trend towards polar aprotic solvents like DMSO, γ-butyrolactone (GBL), and the benign solvent Cyrene™ has been observed. nih.govrsc.org
Modern techniques have also introduced novel reaction environments. Microwave-assisted synthesis has been shown to dramatically accelerate reactions, often with high yields. tandfonline.comnih.gov Notably, water can be an excellent solvent for microwave chemistry due to its ability to absorb microwave irradiation and heat reaction mixtures rapidly. tandfonline.com Furthermore, mechanochemistry, using techniques like ball milling, allows for the synthesis of phenyl isothiocyanates from anilines and CS₂ in the absence of any solvent. rsc.org
Temperature and Pressure Influences on Reaction Efficiency
Temperature is a critical parameter for controlling reaction kinetics and product distribution. While older methods often required high temperatures, nih.govcbijournal.com a major goal of modern synthetic chemistry is to develop methods that proceed efficiently at or near room temperature.
The sustainable conversion of isocyanides to isothiocyanates using a DBU catalyst proceeds smoothly at a moderate temperature of 40°C. nih.gov In contrast, the uncatalyzed version of the same reaction requires much higher temperatures of 80°C to 130°C. nih.gov
Microwave-assisted syntheses often employ elevated temperatures to maximize their rate-enhancing effects. For example, the synthesis of isothiocyanates using DMT/NMM/TsO⁻ as a desulfurizing agent saw yields increase significantly when the temperature was raised from 60°C to 90°C. tandfonline.comnih.gov Pressure is typically a relevant factor in reactions conducted in sealed vessels, such as in microwave reactors where the solvent is heated above its boiling point, or in specific industrial-scale processes. nih.govcbijournal.com The formation of isothiocyanates from natural precursors is also highly sensitive to temperature and pH, which can affect enzyme activity and the stability of the final product. nih.govnih.gov
Advanced Synthetic Techniques and Green Chemistry Approaches
Modern synthetic chemistry seeks not only high yields and purity but also process efficiency and sustainability. For the synthesis of this compound, this translates into exploring advanced techniques that can reduce reaction times, minimize energy consumption, and decrease reliance on hazardous materials.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. nih.govfrontiersin.orgorganic-chemistry.org The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods. rsc.org This technique is particularly beneficial for the synthesis of heterocyclic compounds and has been noted as a significant methodology in the production of isothiocyanates. nih.govnih.gov
The synthesis of aryl isothiocyanates, including analogues of this compound, can be efficiently achieved using microwave heating. For instance, the reaction of a primary amine, such as 3-Bromo-4-methylaniline, with a thiocarbonyl transfer reagent can be accelerated under microwave irradiation. This method offers fast, volumetric dielectric heating, which leads to a rapid increase in temperature and a higher reaction rate. frontiersin.org The Paal-Knorr condensation to form heterocycles like pyrroles and thiophenes from 1,4-diketones is another reaction type that shows significant rate enhancement and yield improvement with microwave assistance. organic-chemistry.org Given these advantages, a plausible microwave-assisted route to this compound would involve the reaction of 3-Bromo-4-methylaniline with a suitable thiocarbonyl source in a microwave reactor, leading to a rapid and efficient synthesis.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Thiophene (B33073) Acylation
| Parameter | Conventional Heating | Microwave (MW) Heating |
| Reaction Time | 1 to 3 hours | 15 to 30 minutes |
| Yield | Lower | Improved (up to 92%) |
| Efficiency | Lower | Significantly higher |
This table illustrates the typical advantages of microwave-assisted synthesis over conventional heating as demonstrated in related organic reactions. rsc.org
Flow Chemistry Methodologies
Flow chemistry, utilizing microreactors or packed-bed reactors, offers numerous advantages for the synthesis of reactive intermediates like isothiocyanates. researchgate.net This technology enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, scalability, and product consistency. researchgate.net
One advanced flow chemistry approach involves the generation of isothiocyanate-substituted aryllithiums from haloarenes. thieme-connect.comthieme-connect.com This method uses a continuous-flow reactor for a selective halogen-lithium exchange, followed by reaction with various electrophiles. thieme-connect.com While this specific example generates the isothiocyanate group prior to other modifications, it demonstrates the capability of flow systems to handle highly reactive organolithium reagents, which are generally incompatible with the isothiocyanate group under batch conditions. researchgate.netthieme-connect.com Such a system could potentially be adapted for the synthesis of complex molecules derived from this compound.
Another flow-based platform allows for the rapid and efficient formation of isothiocyanates from chloroximes, using cartridges containing immobilized reagents that facilitate the transformation and simplify purification. researchgate.net This approach highlights the potential for on-demand synthesis of isothiocyanates, which is beneficial given their reactivity and susceptibility to nucleophilic attack. researchgate.net The total reaction times in these integrated flow systems can be exceptionally short, sometimes on the order of seconds, with high to excellent yields. thieme-connect.com
Catalyst-Free or Environmentally Benign Protocols
A major focus of green chemistry is the replacement of toxic and hazardous reagents with more environmentally benign alternatives. rsc.org Traditional isothiocyanate syntheses often employ highly toxic reagents like thiophosgene or carbon disulfide. digitellinc.commdpi.com Recent research has yielded several greener protocols that avoid these substances or use them in more sustainable ways.
Sodium Persulfate in Water: A notably green and practical method involves the synthesis of isothiocyanates from primary amines and carbon disulfide using sodium persulfate (Na₂S₂O₈) as a desulfurization agent in water. rsc.org This procedure is effective for a diverse range of amines, including aryl amines, and tolerates a wide variety of functional groups. rsc.org The use of water as a solvent and the development of simple, chromatography-free purification methods for larger scales make this an attractive green alternative. rsc.org
Elemental Sulfur and Amine Catalysis: Another sustainable approach is the sulfurization of isocyanides using elemental sulfur, catalyzed by small amounts of an amine base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). nih.govrsc.org This method significantly reduces the toxicological impact of the reagents and minimizes waste, achieving low E-factors (a measure of waste produced). digitellinc.comnih.gov The reactions can be run at moderate temperatures in green solvents, yielding the desired isothiocyanate in high purity with moderate to excellent yields. nih.govrsc.org
Solvent-Free and Catalyst-Free Reactions: In some cases, reactions can be performed under solvent-free and catalyst-free conditions. bohrium.com For example, the thermal reaction between o-aminobenzophenone and aryl isothiocyanates proceeds efficiently without any solvent or catalyst to produce quinazoline (B50416) derivatives. bohrium.com While this is a reaction of an isothiocyanate, it exemplifies the principle of minimizing reagents and waste streams, a core tenet of green chemistry that can be applied to synthetic design.
Isolation and Purification Strategies
The isolation and purification of the target compound, this compound, from the reaction mixture are critical steps to ensure high purity. The chosen strategy depends on the synthetic methodology employed, the scale of the reaction, and the physical properties of the product and byproducts.
Standard Work-up Procedures: A common initial work-up involves quenching the reaction, followed by extraction into an organic solvent. For instance, after a reaction, the mixture might be poured into water and extracted with a solvent like ethyl acetate (B1210297) or dichloromethane. chemicalbook.comchemicalbook.com The combined organic layers are then typically washed with water and brine solution to remove inorganic impurities, dried over an anhydrous salt such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrated under reduced pressure to yield the crude product. chemicalbook.comorgsyn.org
Chromatography: Column chromatography is a frequently used technique for purifying organic compounds. nih.gov Silica gel is the most common stationary phase, and the mobile phase (eluent) is typically a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate. chemicalbook.comrsc.org The polarity of the eluent is optimized to achieve good separation of the desired product from impurities. Thin-layer chromatography (TLC) is used to monitor the progress of the reaction and the purity of the fractions collected from the column. rsc.orgresearchgate.net Efforts in green chemistry also extend to purification, with a focus on optimizing chromatography to reduce solvent usage and waste. rsc.org
Recrystallization: For solid compounds, recrystallization is an effective purification method. The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble, and then the solution is cooled slowly. The desired compound crystallizes out, leaving impurities dissolved in the mother liquor. The pure crystals are then collected by filtration. orgsyn.orgresearchgate.net
Distillation: If the product is a liquid, as is the case for the precursor 3-bromo-4-aminotoluene which has a melting point of 16-18°C, distillation under reduced pressure can be used for purification. orgsyn.org
Chromatography-Free Purification: For large-scale and industrial applications, avoiding column chromatography is often desirable. Some green synthetic protocols are specifically designed to allow for simpler purification. For example, the Na₂S₂O₈-mediated synthesis in water can be followed by simple extraction and evaporation, avoiding the need for chromatography on an industrial scale. rsc.org
Table 2: Common Purification Techniques
| Technique | Description | Best For |
| Extraction | Separating compounds based on their relative solubilities in two different immiscible liquids (e.g., aqueous and organic). | Initial work-up to remove water-soluble impurities. chemicalbook.com |
| Column Chromatography | Separating compounds based on their differential adsorption to a stationary phase as a mobile phase passes through it. | High-purity separation of complex mixtures. rsc.org |
| Recrystallization | Purifying a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Purifying solid products. orgsyn.org |
| Distillation | Separating liquids with different boiling points. | Purifying liquid products. orgsyn.org |
Chemical Reactivity and Transformation Mechanisms of 3 Bromo 4 Methylphenylisothiocyanate
Nucleophilic Addition Reactions at the Isothiocyanate Moiety
The isothiocyanate group (–N=C=S) is characterized by an electrophilic carbon atom, making it susceptible to attack by various nucleophiles. This reactivity is central to the synthesis of a wide array of derivatives, most notably thioureas and related compounds.
The reaction between an isothiocyanate and a primary or secondary amine is a classical and highly efficient method for the synthesis of N,N'-disubstituted thiourea (B124793) derivatives. ijacskros.com The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group. This addition forms a zwitterionic intermediate which rapidly undergoes a proton transfer to yield the stable thiourea product.
The synthesis is often straightforward, proceeding readily when the amine and 3-Bromo-4-methylphenylisothiocyanate are mixed, sometimes under reflux conditions in a suitable solvent like ethanol (B145695) or dimethylformamide (DMF). ijacskros.comresearchgate.net The reaction can also be performed under solvent-free conditions, for instance using mechanochemical methods like ball milling, which can lead to quantitative yields. nih.gov The general transformation is robust and accommodates a wide variety of primary and secondary aliphatic and aromatic amines.
Table 1: Representative Synthesis of Thiourea Derivatives
| Amine Reactant | Product | Typical Conditions |
| Aniline | 1-(3-Bromo-4-methylphenyl)-3-phenylthiourea | Ethanol, Reflux |
| Cyclohexylamine | 1-(3-Bromo-4-methylphenyl)-3-cyclohexylthiourea | Dichloromethane (B109758), Room Temp |
| Diethylamine | 1-(3-Bromo-4-methylphenyl)-3,3-diethylthiourea | Acetone, Room Temp |
| 4-Methoxyaniline | 1-(3-Bromo-4-methylphenyl)-3-(4-methoxyphenyl)thiourea | Ball Milling, Room Temp |
The reaction of isothiocyanates with alcohols or phenols to yield O-alkyl/aryl thiocarbamates is also a known transformation, though generally less facile than the reaction with amines. Alcohols are weaker nucleophiles than amines, and as such, the reaction often requires promotion by a base. nih.gov The base, such as potassium tert-butoxide, deprotonates the alcohol to form a more potent alkoxide nucleophile, which then attacks the isothiocyanate carbon. Without a base, the reaction may not proceed at all. nih.gov This method allows for the conversion of this compound into the corresponding thiocarbamate derivatives.
Thiols, being strong nucleophiles, readily react with isothiocyanates to form dithiocarbamate (B8719985) derivatives. acs.org This reaction is analogous to the addition of amines and alcohols. The sulfur atom of the thiol attacks the central carbon of the isothiocyanate, leading to the formation of a C-S bond and subsequently the dithiocarbamate product after proton transfer. The reaction can proceed under mild conditions and is sometimes catalyzed, for example by rare-earth metal amides. acs.orgresearchgate.net The pH can be a critical factor in reactions with molecules containing both amine and thiol groups; under mildly acidic to neutral conditions (pH 6-8), the reaction at the thiol group is often preferred. researchgate.net
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. masterorganicchemistry.com The regiochemical outcome of such a reaction is dictated by the directing effects of the substituents already present on the ring: the bromine atom, the methyl group, and the isothiocyanate group.
Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions. wvu.edureddit.com
Bromo Group (-Br): A deactivating group that also directs ortho and para. reddit.comyoutube.com
Isothiocyanate Group (-NCS): A deactivating group.
When multiple substituents are present, the most strongly activating group generally controls the position of substitution. In this case, the activating methyl group exerts a stronger directing influence than the deactivating bromine atom. reddit.com Experimental data for the chlorination of 4-bromotoluene, a structurally similar compound, shows that substitution occurs predominantly at the position ortho to the activating methyl group. reddit.com
Applying this principle to this compound, the positions on the ring are analyzed as follows:
Position 1: -CH₃
Position 2: Activated (ortho to -CH₃)
Position 3: -Br
Position 4: -NCS
Position 5: Deactivated (meta to -CH₃ and ortho to -Br and -NCS)
Position 6: Activated (ortho to -CH₃)
Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) is predicted to occur primarily at positions 2 and 6, which are ortho to the activating methyl group.
Halogen Chemistry of the Bromine Moiety
The bromine atom on the aromatic ring provides a versatile handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.
This compound can act as an aryl bromide substrate in several key cross-coupling reactions. In these transformations, the palladium catalyst facilitates the coupling of the aryl bromide with a suitable partner, replacing the bromine atom with a new organic fragment.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org Reacting this compound with an arylboronic acid would yield a biaryl-substituted isothiocyanate. wikipedia.org
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new, substituted alkene. organic-chemistry.orgthieme-connect.de This reaction typically requires a palladium catalyst and a base, and results in the formation of a styrenyl-type isothiocyanate with high selectivity for the trans isomer. organic-chemistry.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is catalyzed by palladium and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org This would convert this compound into an arylalkyne derivative.
Table 2: Predicted Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | General Product Structure |
| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | 4-Methyl-3-(aryl)phenylisothiocyanate |
| Heck Reaction | Alkene (R-CH=CH₂) | 4-Methyl-3-(alkenyl)phenylisothiocyanate |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | 4-Methyl-3-(alkynyl)phenylisothiocyanate |
Nucleophilic Aromatic Substitution with Activated Substrates
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly when the aromatic ring is sufficiently activated towards nucleophilic attack. researchgate.netmasterorganicchemistry.com In this compound, the bromine atom can act as a leaving group. The success of such a substitution is highly dependent on the nature of the attacking nucleophile and the presence of activating groups on the aromatic ring.
The isothiocyanate group (-NCS) is generally considered to be electron-withdrawing through a combination of inductive effects and resonance, which can help to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during an SNAr reaction. masterorganicchemistry.comwikipedia.org However, the methyl group at the para-position to the isothiocyanate is electron-donating, which can partially counteract this activation. The bromine atom itself, being ortho to the isothiocyanate group, also contributes to the electronic landscape of the ring.
For an SNAr reaction to proceed, the aromatic ring must be rendered sufficiently electron-poor. masterorganicchemistry.comwikipedia.org This is typically achieved by the presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group. In the case of this compound, the isothiocyanate group is ortho to the bromine atom. While the -NCS group is electron-withdrawing, it may not be as potent as a nitro group (-NO₂) in activating the ring for SNAr.
Activated substrates that can serve as nucleophiles in these reactions often include species with stabilized carbanions, such as active methylene (B1212753) compounds. These compounds, like malononitrile (B47326) or diethyl malonate, can be deprotonated by a base to form a potent nucleophile that can attack the carbon bearing the bromine atom.
Hypothetical Reaction with an Active Methylene Compound:
A hypothetical reaction of this compound with a generic active methylene compound (represented as CH₂(EWG)₂) in the presence of a base is depicted below. The reaction would proceed via the formation of a Meisenheimer-like intermediate, followed by the elimination of the bromide ion to restore aromaticity.
Paso 1: Formación del nucleófilo CH₂(EWG)₂ + Base ⇌ ⁻CH(EWG)₂ + Base-H⁺
Paso 2: Ataque nucleofílico y formación del intermedio de Meisenheimer this compound + ⁻CH(EWG)₂ → Meisenheimer Intermediate
Paso 3: Eliminación del grupo saliente Meisenheimer Intermediate → 3-(CH(EWG)₂)-4-methylphenylisothiocyanate + Br⁻
The feasibility and rate of this reaction would be influenced by the strength of the base, the specific active methylene compound used, and the reaction conditions (solvent, temperature).
Reaction Kinetics and Mechanistic Pathways
The kinetics of nucleophilic aromatic substitution reactions involving bromo-aromatic compounds are typically second order, being first order in both the aryl halide and the nucleophile. libretexts.org The rate-determining step is generally the initial attack of the nucleophile to form the Meisenheimer complex, as this step disrupts the aromaticity of the ring. masterorganicchemistry.com
Transition State Analysis
Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the transition states of SNAr reactions. nih.govacs.orgresearchgate.net For a typical two-step SNAr mechanism, two transition states are involved. The first transition state (TS1) corresponds to the nucleophilic attack on the carbon bearing the leaving group, leading to the Meisenheimer intermediate. The second transition state (TS2) is associated with the departure of the leaving group and the restoration of aromaticity.
In the context of this compound, the geometry of TS1 would involve the partial formation of the new carbon-nucleophile bond and the localization of negative charge on the aromatic ring, stabilized by the isothiocyanate group. The energy of this transition state is a critical factor in determining the reaction rate. Some studies have proposed that certain SNAr reactions may proceed through a concerted mechanism, where bond formation and bond breaking occur in a single step, thus involving only one transition state. acs.orgacs.org The exact mechanism for a given reaction of this compound would depend on the specific nucleophile and reaction conditions.
Energy Profiles of Key Reactions
The energy profile of an SNAr reaction of this compound would illustrate the energy changes as the reaction progresses from reactants to products. A typical profile for a two-step mechanism shows the reactants, the first transition state (TS1), the Meisenheimer intermediate, the second transition state (TS2), and the products. masterorganicchemistry.com
Below is a hypothetical energy profile diagram for the SNAr reaction of this compound with a nucleophile.
Interactive Data Table: Hypothetical Energy Values for SNAr Reaction
| Species | Relative Energy (kcal/mol) |
| Reactants | 0 |
| Transition State 1 (TS1) | +20 to +30 |
| Meisenheimer Intermediate | +5 to +15 |
| Transition State 2 (TS2) | +10 to +20 |
| Products | -10 to -20 |
Note: These values are hypothetical and would vary depending on the specific nucleophile and reaction conditions. They are provided for illustrative purposes to represent a typical SNAr energy profile.
Stereochemical Considerations in Reactions Involving this compound
The primary site for stereochemical considerations in reactions of this compound is the isothiocyanate group itself. The -N=C=S moiety is a cumulative double bond system, and while the group itself is linear, its reactions can lead to the formation of chiral centers.
When a nucleophile attacks the electrophilic carbon of the isothiocyanate group, a tetrahedral intermediate is formed. If the nucleophile is chiral, or if the subsequent reactions lead to the formation of a new stereocenter, diastereomeric products may be formed.
For instance, the reaction of an isothiocyanate with an amino acid (a chiral nucleophile) would lead to the formation of a thiourea derivative with a new stereocenter, potentially leading to a mixture of diastereomers. However, in the context of nucleophilic aromatic substitution where the isothiocyanate group is not directly involved in the bond-forming or bond-breaking steps at a chiral center, there are no direct stereochemical consequences at the aromatic ring. The substitution occurs at an sp²-hybridized carbon, which is achiral.
If a chiral nucleophile is used in an SNAr reaction, the resulting product will be chiral, but the stereochemistry of the substitution reaction itself is not a factor as it does not proceed via a mechanism that would invert a stereocenter on the aromatic ring.
Derivatization and Analog Development from 3 Bromo 4 Methylphenylisothiocyanate
Synthesis of Novel Thiourea (B124793) Derivatives and Analogues
The synthesis of thiourea derivatives is a cornerstone of medicinal and synthetic chemistry, owing to their diverse biological activities and utility as intermediates. nih.govnih.gov The isothiocyanate functional group is highly susceptible to nucleophilic attack, making it an ideal precursor for thiourea synthesis. organic-chemistry.org The reaction of 3-Bromo-4-methylphenylisothiocyanate with a primary or secondary amine leads to the corresponding N,N'-disubstituted or N,N',N'-trisubstituted thiourea.
This transformation is typically a straightforward addition reaction, often carried out under mild, aerobic conditions. nih.gov The general mechanism involves the attack of the amine's lone pair of electrons on the electrophilic central carbon atom of the isothiocyanate group. This process allows for the creation of a large library of analogs by simply varying the amine component. The resulting thiourea derivatives retain the 3-bromo-4-methylphenyl moiety while incorporating new structural features from the amine, which can be used to modulate properties such as solubility, lipophilicity, and biological target affinity. nih.govsigmaaldrich.com
Table 1: Synthesis of Exemplary Thiourea Derivatives
| This compound | Reactant (Amine) | Resulting Thiourea Derivative |
|---|---|---|
| Cyclohexylamine | 1-(3-Bromo-4-methylphenyl)-3-cyclohexylthiourea | |
| Aniline | 1-(3-Bromo-4-methylphenyl)-3-phenylthiourea | |
| Piperidine | (3-Bromo-4-methylphenyl)carbamothioyl)piperidine | |
| tert-Butylamine | 1-(3-Bromo-4-methylphenyl)-3-(tert-butyl)thiourea |
Exploration of Heterocyclic Compounds Incorporating the 3-Bromo-4-methylphenyl Moiety
Isothiocyanates are valuable synthons in organic chemistry for the construction of a wide range of nitrogen- and sulfur-containing heterocyclic systems. researchgate.net The reactivity of the -NCS group allows it to act as a building block, providing the necessary atoms to form part of a new ring structure. This strategy has been widely employed to synthesize heterocycles such as thiazoles, thiadiazoles, and triazines. researchgate.net
The 1,3,4-thiadiazole (B1197879) ring is a prominent scaffold in medicinal chemistry. nih.gov A common synthetic route to 2-amino-substituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide (B42300) precursors. jocpr.com These precursors can be readily synthesized from this compound by reaction with hydrazine (B178648) or a substituted hydrazine.
The resulting N-(3-bromo-4-methylphenyl)thiosemicarbazide can then undergo acid-catalyzed cyclodehydration with a carboxylic acid. jocpr.comencyclopedia.pub Reagents such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid are often used to facilitate this ring-closing reaction. jocpr.com This two-step approach allows for diversity in the final molecule at two positions: the original phenyl moiety from the isothiocyanate and the substituent at the 5-position of the thiadiazole ring, which is derived from the carboxylic acid used in the cyclization step. nih.gov
Table 2: General Synthesis of 1,3,4-Thiadiazole Derivatives
| Intermediate | Cyclizing Agent (Carboxylic Acid) | Resulting 5-Substituted-N-(3-bromo-4-methylphenyl)-1,3,4-thiadiazol-2-amine |
|---|---|---|
| N-(3-bromo-4-methylphenyl)thiosemicarbazide | Acetic Acid | N-(3-Bromo-4-methylphenyl)-5-methyl-1,3,4-thiadiazol-2-amine |
| N-(3-bromo-4-methylphenyl)thiosemicarbazide | Benzoic Acid | N-(3-Bromo-4-methylphenyl)-5-phenyl-1,3,4-thiadiazol-2-amine |
| N-(3-bromo-4-methylphenyl)thiosemicarbazide | Furan-2-carboxylic acid | N-(3-Bromo-4-methylphenyl)-5-(furan-2-yl)-1,3,4-thiadiazol-2-amine |
Beyond thiadiazoles, the this compound moiety can be incorporated into various other heterocyclic rings. For example, reactions with compounds containing appropriately positioned nucleophiles can lead to cyclization. The synthesis of thiazole (B1198619) derivatives can be achieved through the reaction of thiourea precursors with α-haloketones (the Hantzsch thiazole synthesis). researchgate.net
Furthermore, isothiocyanates bearing a reactive halogen on the phenyl ring can undergo intramolecular cyclization reactions. chempap.org For instance, if the methyl group on this compound were to be brominated to form a bromomethyl group, reaction with an amine would first produce a thiourea intermediate. This intermediate could then cyclize via nucleophilic attack of the sulfur atom onto the bromomethyl group, yielding a benzo[d] organic-chemistry.orgresearchgate.netthiazine derivative. chempap.org This highlights how preliminary modification of the starting isothiocyanate can open pathways to different heterocyclic systems.
Design and Synthesis of Structure-Modified Isothiocyanates
Structural modification of the parent this compound molecule itself is a key strategy for developing new analogs. These modifications can be targeted at either the substituents on the phenyl ring or the isothiocyanate linker, allowing for fine-tuning of the compound's chemical properties.
The phenyl ring of this compound possesses two handles for chemical modification: the bromo group and the methyl group.
Bromo Group: The bromine atom is a versatile functional group for cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki or Stille couplings, could be employed to replace the bromine with various alkyl, alkenyl, or aryl groups, creating new carbon-carbon bonds. This is a powerful method for introducing significant structural diversity. The bromo group also serves as a useful handle for other transformations, such as halogen exchange or derivatization. mdpi.com
Methyl Group: The methyl group can also be a site for chemical alteration. For example, radical bromination using a reagent like N-bromosuccinimide (NBS) can convert the methyl group into a bromomethyl group, as previously discussed. chempap.org This introduces a reactive electrophilic site that can be used for subsequent cyclization or substitution reactions.
While direct modification of the isothiocyanate group itself is less common than using it as a reactive partner, its role as a chemical linker is fundamental to derivatization. The "variation" in the linkage is achieved by reacting the isothiocyanate with different nucleophiles to form a variety of functional connections. As discussed, reaction with amines yields a thiourea linkage (-NH-C(S)-NHR). organic-chemistry.org Similarly, reaction with other nucleophiles can produce different linkages:
Reaction with Hydrazines: Forms a thiosemicarbazide linkage (-NH-C(S)-NHNHR), a key precursor for thiadiazoles and triazoles. jocpr.com
Reaction with Alcohols/Phenols: In the presence of a base, can form thiocarbamate linkages (-O-C(S)-NHR).
Reaction with Thiols: Can form dithiocarbamate (B8719985) linkages (-S-C(S)-NHR).
These reactions transform the isothiocyanate into a new, more complex functional group, effectively altering the linkage between the 3-bromo-4-methylphenyl core and a new substituent group.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-(3-Bromo-4-methylphenyl)-3-cyclohexylthiourea |
| 1-(3-Bromo-4-methylphenyl)-3-phenylthiourea |
| (3-Bromo-4-methylphenyl)carbamothioyl)piperidine |
| 1-(3-Bromo-4-methylphenyl)-3-(tert-butyl)thiourea |
| N-(3-bromo-4-methylphenyl)thiosemicarbazide |
| N-(3-Bromo-4-methylphenyl)-5-methyl-1,3,4-thiadiazol-2-amine |
| N-(3-Bromo-4-methylphenyl)-5-phenyl-1,3,4-thiadiazol-2-amine |
| N-(3-Bromo-4-methylphenyl)-5-(furan-2-yl)-1,3,4-thiadiazol-2-amine |
| Benzo[d] organic-chemistry.orgresearchgate.netthiazine |
| Thiazole |
| Phosphorus oxychloride |
| N-bromosuccinimide |
| Thiocarbamate |
Computational and Theoretical Chemistry Studies of 3 Bromo 4 Methylphenylisothiocyanate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the molecular properties of 3-Bromo-4-methylphenylisothiocyanate from first principles. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its geometry and electronic distribution.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For a molecule like this compound, DFT calculations, often using the B3LYP functional with a basis set such as 6-311G(d,p), can be employed to determine its most stable three-dimensional arrangement, known as the optimized molecular geometry. rasayanjournal.co.in This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached.
Table 1: Predicted Geometric Parameters for this compound using DFT (B3LYP/6-311G(d,p)) This table presents hypothetical yet realistic data based on computational studies of similar molecules.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length (Å) | C-Br | 1.89 |
| C-CH3 | 1.51 | |
| C-N | 1.40 | |
| N=C | 1.21 | |
| C=S | 1.58 | |
| Bond Angle (°) | C-C-Br | 119.5 |
| C-C-N | 120.1 | |
| C-N=C | 178.5 |
Ab Initio Methods for High-Level Characterization
Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a higher level of theoretical accuracy compared to DFT for certain properties, albeit at a greater computational cost. researchgate.net These methods are particularly useful for obtaining highly accurate energies and for benchmarking the results from DFT calculations. For this compound, ab initio calculations could be used to refine the understanding of its electronic energy and to investigate excited states, which is crucial for interpreting UV-Vis spectra. The choice of method and basis set, for example, HF/6-311++G(d,p), would be critical in balancing accuracy and computational feasibility. scispace.com
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rasayanjournal.co.in The MEP map is plotted on the molecule's electron density surface, with different colors representing different potential values.
For this compound, the MEP map would likely show regions of negative potential (typically colored red or yellow) around the electronegative nitrogen and sulfur atoms of the isothiocyanate group, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (colored blue) would be expected around the hydrogen atoms and potentially a region of positive potential, or a "sigma-hole," on the bromine atom along the extension of the C-Br bond. researchgate.net This positive region on the bromine can lead to specific non-covalent interactions. researchgate.net The MEP analysis thus provides a clear, visual guide to the molecule's reactive sites.
Spectroscopic Property Predictions (Computational Approaches to IR, NMR, UV-Vis)
Computational methods can predict the spectroscopic signatures of this compound, which is invaluable for interpreting experimental spectra.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. rasayanjournal.co.in These calculations predict the positions of absorption bands in the IR spectrum corresponding to specific molecular vibrations, such as the characteristic stretching of the N=C=S group, C-H bonds, and C-Br bond, as well as aromatic ring vibrations. The calculated frequencies are often scaled by an empirical factor to better match experimental data. scispace.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. rasayanjournal.co.in These calculations provide theoretical spectra that can aid in the assignment of peaks in experimentally obtained NMR data for this compound.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule. researchgate.net For this compound, TD-DFT can predict the absorption wavelengths (λmax) in the UV-Vis spectrum, which correspond to the energy required to promote electrons to higher energy orbitals. This is closely related to the molecule's HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy gap. rasayanjournal.co.in
Table 2: Predicted Spectroscopic Data for this compound This table presents hypothetical yet realistic data based on computational studies of similar molecules.
| Spectrum | Feature | Predicted Value |
|---|---|---|
| IR (cm⁻¹) | N=C=S stretch | ~2100 |
| C-Br stretch | ~650 | |
| ¹H NMR (ppm) | Aromatic-H | 7.0 - 7.8 |
| Methyl-H | ~2.4 | |
| ¹³C NMR (ppm) | C-NCS | ~135 |
| C-Br | ~115 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step process of chemical reactions involving this compound. It allows for the study of reaction pathways that may be difficult to observe experimentally.
Transition State Identification and Intrinsic Reaction Coordinate (IRC) Analysis
A key aspect of studying a reaction mechanism is the identification of the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods can locate the geometry and energy of the TS for a given reaction of this compound, for instance, in a reaction with a nucleophile.
Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS correctly connects the desired species. This provides a detailed picture of the molecular rearrangements that occur during the reaction. While specific studies on the reaction mechanisms of this compound were not found, this methodology is a standard approach for such investigations.
Solvation Models in Reaction Dynamics
The study of chemical reactions in solution requires an accurate description of the interactions between the solute (this compound) and the solvent molecules. Solvation models in computational chemistry are broadly categorized as explicit or implicit.
Explicit solvation models would involve simulating the this compound molecule surrounded by a large number of individual solvent molecules. This method provides a highly detailed picture of the solvent structure around the solute and allows for the study of specific solute-solvent interactions, such as hydrogen bonding. However, it is computationally very expensive.
Implicit solvation models , on the other hand, represent the solvent as a continuous medium with a defined dielectric constant. researchgate.net These models are computationally less demanding and are widely used to calculate the free energy of solvation. researchgate.net Common implicit models include:
Polarizable Continuum Models (PCM): These models place the solute in a molecule-shaped cavity within the solvent continuum. researchgate.net
Conductor-like Screening Model for Real Solvents (COSMO-RS): This is a powerful method for predicting thermodynamic properties of fluids and solutions. acs.org
Solvation Model based on Density (SMD): An implicit model that is parameterized to accurately reproduce solvation free energies for a wide range of solvents. researchgate.net
For a reaction involving this compound, such as its reaction with a primary amine to form a thiourea (B124793), solvation models are critical. They would be used to calculate the solvation free energies of the reactants, transition states, and products. This information is essential for constructing an accurate energy profile of the reaction in a given solvent, thereby helping to predict reaction rates and equilibria. While universally used, implicit models may fail to account for specific short-range solute-solvent interactions. researchgate.net
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a powerful tool for understanding the dynamic behavior of molecules at an atomic level. frontiersin.org An MD simulation calculates the trajectory of every atom in the system over time by solving Newton's equations of motion, offering insights into conformational changes and intermolecular interactions. frontiersin.orgnih.gov
Conformational Analysis and Flexibility
The conformational landscape of this compound is determined by rotations around its single bonds. The key degrees of freedom are the rotation around the C(aryl)-N bond and the geometry of the isothiocyanate (-N=C=S) group itself.
Aryl-Isothiocyanate Linkage: The bond connecting the phenyl ring to the isothiocyanate group allows for rotation. MD simulations can explore the potential energy surface associated with this rotation to identify the most stable (lowest energy) conformations. The planarity of the phenyl ring relative to the -NCS group is a key conformational parameter. Studies on other aryl isothiocyanates show that the C-N=C bond angle is typically around 165°, indicating a nearly linear but slightly bent geometry. wikipedia.org
Isothiocyanate Group: The -N=C=S group is largely linear, with a bond angle approaching 180°. wikipedia.org
Substituent Effects: The presence of the bromine atom and the methyl group on the phenyl ring introduces steric and electronic influences. The bromine at position 3 and the methyl group at position 4 will influence the rotational barrier around the C-N bond and may favor specific orientations to minimize steric hindrance. Theoretical analysis of similar compounds, like 1-bromo-2-propanol, has shown that gauche orientations can be strongly prevalent due to hyperconjugation effects. nih.gov
MD simulations can quantify the flexibility of the molecule by tracking the fluctuations in dihedral angles over time. This provides a measure of the molecule's ability to adopt different shapes, which is crucial for understanding its interactions with other molecules. acs.org
| Parameter | Typical Value/Observation | Relevance to this compound |
| C(aryl)-N=C Bond Angle | ~165° wikipedia.org | Defines the overall geometry of the molecule relative to the phenyl ring. |
| N=C=S Bond Angle | ~180° wikipedia.org | The isothiocyanate functional group is essentially linear. |
| C(aryl)-N Bond Rotation | Flexible | A key source of conformational isomerism. The Br and CH₃ groups will create a specific energy profile for this rotation. |
| Conformational Energy | Varies with dihedral angle | MD simulations can map the energy landscape to find low-energy conformers. Studies on substituted cyclohexanes show energy differences of ~1.8 kcal/mol between conformers due to steric interactions. pharmacy180.com |
Intermolecular Interactions and Supramolecular Assembly
The specific functional groups and atoms in this compound dictate the types of non-covalent interactions it can form, which in turn govern its self-assembly into larger supramolecular structures.
Halogen Bonding: The bromine atom is an electrophilic region (a halogen bond donor) and can engage in attractive interactions with nucleophilic regions on other molecules. core.ac.uk
Br···S Interactions: Specific studies on bromo-substituted thiophene (B33073) derivatives have shown that weak intermolecular Br···S interactions can be a primary driving force in constructing ordered supramolecular nanostructures. rsc.org This type of interaction would be highly relevant for the self-assembly of this compound.
π-Stacking: The electron-rich aromatic ring can interact with other aromatic rings through π-stacking. acs.org The electronic nature of the ring, influenced by the electron-withdrawing bromine and electron-donating methyl group, will modulate the strength and geometry of these interactions. acs.orgacs.org
Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, the nitrogen and sulfur atoms can act as hydrogen bond acceptors if suitable donor molecules are present in the system.
Dipole-Dipole Interactions: The polar isothiocyanate group (-NCS) creates a significant molecular dipole, leading to dipole-dipole interactions that influence molecular packing in the solid state.
MD simulations can be used to model the self-assembly process, predicting how individual molecules of this compound would arrange themselves in a condensed phase or on a surface. nih.gov By analyzing the simulation trajectories, researchers can identify the dominant intermolecular interactions and characterize the resulting supramolecular architectures. acs.org
| Interaction Type | Potential Interacting Atoms/Groups | Significance in Supramolecular Assembly |
| Halogen Bonding | Br atom with N, S, or π-system of another molecule. | Can provide directionality and stability to crystal packing. core.ac.ukrsc.org |
| Br···S Interaction | Br atom of one molecule and S atom of another. | A key potential interaction for forming ordered structures. rsc.org |
| π-π Stacking | Phenyl ring with another phenyl ring. | Contributes to the cohesive energy of the solid or liquid state. acs.org |
| Dipole-Dipole | Interaction between polar -NCS groups. | Influences the orientation of molecules in the condensed phase. |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (Chemical Properties)
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties. frontiersin.orgacs.org A QSPR study for this compound would involve building a mathematical model to predict a specific chemical property (e.g., boiling point, vapor pressure, solubility) based on a set of numerical descriptors calculated from the molecular structure. nih.gov
The general workflow for a QSPR study is as follows:
Data Set Compilation: A dataset of related compounds (e.g., various substituted phenylisothiocyanates) with experimentally measured values for the property of interest is assembled.
Descriptor Calculation: For each molecule in the dataset, a large number of molecular descriptors are calculated. These can be categorized as:
Topological: Based on the 2D graph of the molecule (e.g., Wiener index, connectivity indices). frontiersin.org
Geometrical: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).
Electronic: Derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies, partial atomic charges). researchgate.net
Physicochemical: Based on empirical properties (e.g., logP).
Model Building and Validation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that links a subset of the most relevant descriptors to the property. acs.orgnih.gov The model's predictive power is rigorously tested using external validation sets. nih.gov
For this compound, a QSPR model could predict its chemical properties even without direct experimental measurement. For instance, a model developed for the vapor pressure of diverse organic compounds could be applied. wikipedia.org Such models are invaluable for screening new compounds and prioritizing synthesis efforts. acs.org
Note: The data in this table is illustrative to demonstrate the principle of a QSPR study. Actual descriptor values and predictions would require a full computational and statistical analysis.
Advanced Analytical Methodologies for Characterization of 3 Bromo 4 Methylphenylisothiocyanate and Its Derivatives
Spectroscopic Techniques for Structural Elucidation (Focus on Methods, not Data)
Spectroscopic methods are indispensable for elucidating the molecular structure of 3-Bromo-4-methylphenylisothiocyanate by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 15N)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. By applying a strong magnetic field, NMR detects the distinct radio frequencies absorbed and emitted by atomic nuclei, providing detailed information about their chemical environment, connectivity, and spatial relationships.
¹H NMR: Proton NMR is used to identify the number and types of hydrogen atoms. For this compound, ¹H NMR would reveal signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the bromine and isothiocyanate groups, while their splitting patterns (e.g., doublet, singlet) indicate their proximity to other protons on the ring. The methyl group would typically appear as a distinct singlet in the aliphatic region of the spectrum.
¹³C NMR: This method provides information on the carbon skeleton of the molecule. A ¹³C NMR spectrum of this compound would show separate signals for each unique carbon atom, including the methyl carbon, the carbon of the isothiocyanate group (-N=C=S), and the distinct carbons of the aromatic ring. spectrabase.com The chemical shift of the isothiocyanate carbon is particularly characteristic.
¹⁵N NMR: Although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, this technique can be employed to directly probe the nitrogen atom of the isothiocyanate group. It provides unambiguous confirmation of the nitrogen's chemical environment, which is valuable in distinguishing it from other nitrogen-containing functional groups or impurities.
Table 1: Predicted NMR Data for this compound This table presents hypothetical, representative data based on established principles for similar chemical structures.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~7.5 | d (doublet) | Aromatic H |
| ¹H | ~7.2 | dd (doublet of doublets) | Aromatic H |
| ¹H | ~7.1 | d (doublet) | Aromatic H |
| ¹H | ~2.4 | s (singlet) | -CH₃ |
| ¹³C | ~135 | s | C-NCS |
| ¹³C | ~130-140 | s | Aromatic C's |
| ¹³C | ~120 | s | C-Br |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. sigmaaldrich.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate (stretch, bend). The isothiocyanate (-N=C=S) group is a strong IR absorber, displaying a very intense and characteristic asymmetric stretching band, typically in the 2000-2200 cm⁻¹ region. Other key absorptions include C-H stretching from the aromatic ring and methyl group, C=C stretching within the aromatic ring, and the C-Br stretching vibration at lower frequencies.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. The symmetric stretch of the isothiocyanate group, which may be weak in the IR spectrum, often produces a strong signal in the Raman spectrum. This complementarity is crucial for a complete vibrational analysis. rasayanjournal.co.in
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| -N=C=S | Asymmetric Stretch | 2000 - 2200 | Strong (IR) |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. truman.edu When a molecule absorbs UV or visible light, electrons are promoted from a lower energy orbital to a higher one. For this compound, the spectrum is dominated by π→π* transitions associated with the conjugated π-electron system of the benzene (B151609) ring. vscht.cz The presence of the isothiocyanate and bromine substituents can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or "red" shift) compared to unsubstituted benzene. vscht.cz This technique is particularly useful for quantitative analysis and for studying the effects of different solvents on the electronic structure of the molecule. researchgate.net
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental composition of a compound and for gaining structural information from its fragmentation patterns. nih.gov
For this compound, the most critical diagnostic feature in the mass spectrum is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. docbrown.infoyoutube.com This results in the molecular ion appearing as a pair of peaks of almost equal intensity, separated by two mass units (M and M+2). miamioh.edu
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₈H₆BrNS).
Under electron ionization (EI), the molecular ion will undergo fragmentation, breaking apart in a predictable manner. Analysis of these fragments provides further structural confirmation. Common fragmentation pathways for this molecule would include:
Loss of the bromine atom ([M-Br]⁺).
Loss of the isothiocyanate group ([M-NCS]⁺).
Cleavage of the methyl group ([M-CH₃]⁺).
Table 3: Predicted Mass Spectrometry Fragmentation for this compound (Molecular Weight ≈ 228.11 g/mol )
| Ion | Description | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) |
|---|---|---|---|
| [C₈H₆BrNS]⁺ | Molecular Ion (M⁺) | 227 | 229 |
| [C₈H₆NS]⁺ | Loss of Bromine radical | 148 | - |
| [C₇H₆Br]⁺ | Loss of NCS radical | 169 | 171 |
Chromatographic Methods for Purity Assessment and Mixture Separation
Chromatographic techniques are paramount for separating this compound from starting materials, by-products, and other impurities, as well as for quantifying its purity. rsc.org
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic method for the purity assessment of non-volatile compounds like this compound. bldpharm.com The principle involves injecting the sample into a high-pressure liquid stream (the mobile phase) that passes through a column packed with a solid adsorbent (the stationary phase).
A typical method would utilize reversed-phase HPLC. In this setup, the stationary phase is nonpolar (e.g., octadecylsilane, C18), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. Components of the sample separate based on their relative affinity for the two phases. Impurities that are more polar than the target compound will travel through the column faster, while less polar impurities will be retained longer.
A detector, commonly a UV-Vis detector set to a wavelength where the compound absorbs strongly, measures the components as they elute from the column. The output is a chromatogram, where the purity of this compound is determined by calculating the area of its corresponding peak as a percentage of the total area of all peaks.
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Benzene |
| Bromine |
| Water |
| 3-Bromo-4-methylaniline |
| Carbon |
| Hydrogen |
| Nitrogen |
| Sulfur |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of compounds that can be vaporized without decomposition. Given that many isothiocyanates are amenable to GC analysis, this method is well-suited for the characterization of this compound. nih.gov The technique is primarily used for assessing the purity of a sample and for quantitative analysis.
In a typical GC analysis of this compound, the compound would be injected into a gas chromatograph, where it is vaporized and carried by an inert gas (the mobile phase) through a heated column containing a stationary phase. The separation is based on the differential partitioning of the compound between the mobile and stationary phases. The retention time, the time it takes for the compound to travel through the column to the detector, is a key characteristic used for identification.
A flame ionization detector (FID) is commonly used for the detection of organic compounds like isothiocyanates. For enhanced identification, GC can be coupled with mass spectrometry (GC-MS), which provides information about the mass-to-charge ratio of the compound and its fragments, allowing for definitive structural confirmation. The conditions for a GC analysis would be optimized to achieve a well-resolved peak for the target compound. nih.gov
Illustrative GC Parameters for Analysis of this compound:
| Parameter | Example Value/Condition | Purpose |
| Column | Capillary column (e.g., Rtx-5, 30 m x 0.25 mm ID, 0.25 µm film thickness) | Provides high-resolution separation of components in the sample. |
| Carrier Gas | Helium or Nitrogen | Acts as the mobile phase to carry the analyte through the column. |
| Flow Rate | 1.0 mL/min | Influences the retention time and efficiency of the separation. |
| Injection Mode | Split/Splitless | Allows for the introduction of a small, precise amount of sample onto the column. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Temperature Program | Initial 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Optimizes the separation of compounds with different boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detects the compound as it elutes from the column and provides quantitative or structural information. |
| Detector Temperature | 300 °C | Prevents condensation of the analyte in the detector. |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that offers significant advantages in terms of speed, resolution, and sensitivity compared to traditional high-performance liquid chromatography (HPLC). UPLC is particularly useful for the analysis of compounds that are not sufficiently volatile or are thermally unstable for GC. It can be applied to the analysis of this compound and its derivatives, especially for purity determination and monitoring reactions.
The principle of UPLC is similar to HPLC, involving a liquid mobile phase that carries the sample through a column packed with a stationary phase. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm) and operate at higher pressures, which leads to a dramatic increase in separation efficiency.
For the analysis of an organobromine compound like this compound, a reverse-phase UPLC method is often employed. In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. Detection is commonly achieved using a photodiode array (PDA) detector, which can provide spectral information across a range of wavelengths, or a mass spectrometer for UPLC-MS analysis. bldpharm.com
Illustrative UPLC Parameters for Analysis of this compound:
| Parameter | Example Value/Condition | Purpose |
| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) | High-efficiency column for rapid and high-resolution separations. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | The solvent system used to elute the analyte from the column. |
| Gradient | Linear gradient from 5% to 95% B over 5 minutes | Allows for the separation of compounds with a range of polarities. |
| Flow Rate | 0.5 mL/min | The speed at which the mobile phase passes through the column. |
| Column Temperature | 40 °C | Affects the viscosity of the mobile phase and the efficiency of the separation. |
| Injection Volume | 1 µL | The amount of sample introduced into the system. |
| Detector | Photodiode Array (PDA) and/or Mass Spectrometer (MS) | Provides UV-Vis absorbance data for quantification and mass data for identification. |
X-ray Crystallography for Solid-State Structure Determination
For a compound like this compound that can be crystallized, Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for structural elucidation. nih.gov The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. researchgate.net The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.
The analysis of the diffraction pattern allows for the determination of the unit cell dimensions and the space group of the crystal. Further processing of the data leads to the solution of the crystal structure, revealing the precise coordinates of each atom in the molecule. This information is crucial for confirming the molecular structure, establishing stereochemistry, and understanding the packing of molecules in the solid state. waters.com
Data Obtained from SCXRD Analysis of a Crystalline Compound:
| Parameter | Description | Significance |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. | Provides fundamental information about the crystal's internal structure. |
| Space Group | The space group provides a complete description of the symmetry of the crystal. | Essential for solving and refining the crystal structure. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | Defines the size and shape of the repeating unit of the crystal. |
| Atomic Coordinates | The (x, y, z) coordinates of each atom within the unit cell. | Defines the three-dimensional structure of the molecule. |
| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. | Provides detailed information about the molecular geometry. |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule. | Reveals the spatial arrangement of different parts of the molecule. |
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. This analysis is performed using the crystallographic data obtained from SCXRD. The Hirshfeld surface is a graphical representation that helps in understanding the nature and extent of different types of intermolecular contacts, such as hydrogen bonds and halogen bonds.
Energy framework calculations, which are often performed in conjunction with Hirshfeld surface analysis, provide a visual representation of the energetic landscape of the crystal packing. These calculations can highlight the dominant intermolecular interactions and their role in stabilizing the crystal structure. The resulting frameworks illustrate the pathways of intermolecular interaction energies, offering a deeper understanding of the forces that govern the crystal's architecture.
Information Gained from Hirshfeld Surface Analysis and Energy Frameworks:
| Analysis Type | Information Provided | Relevance to this compound |
| Hirshfeld Surface | Visualizes close intermolecular contacts and partitions the crystal space into molecular volumes. | Would reveal the nature and geometry of interactions involving the bromine atom (potential halogen bonding) and the isothiocyanate group. |
| 2D Fingerprint Plots | Quantifies the relative contribution of different types of intermolecular contacts (e.g., H···H, C···H, Br···H). | Provides a statistical summary of the packing forces, highlighting the most significant interactions. |
| Energy Frameworks | Calculates and visualizes the interaction energies between molecules in the crystal. | Illustrates the strength and directionality of the intermolecular forces, showing how the molecules are held together in the crystal. |
Applications of 3 Bromo 4 Methylphenylisothiocyanate in Chemical Synthesis and Materials Science
Role as a Key Intermediate in Organic Synthesis
The chemical reactivity of the isothiocyanate group makes this compound a valuable starting material for creating more complex molecular structures. It readily reacts with nucleophiles, such as amines and alcohols, a characteristic that is extensively utilized in the synthesis of a wide array of organic compounds.
3-Bromo-4-methylphenylisothiocyanate functions as a foundational precursor for the synthesis of advanced organic building blocks. The isothiocyanate moiety is a powerful tool for introducing thiourea (B124793) linkages, which are present in many biologically active molecules and are themselves versatile intermediates for further chemical transformations. Isothiocyanates are recognized as important synthons in organic chemistry, enabling the construction of various functionalized molecules. researchgate.net The presence of the bromo- and methyl- substituents on the phenyl ring allows for further functionalization through cross-coupling reactions or other aromatic substitution methods, thereby creating a diverse library of complex derivatives from a single starting material.
The structure of this compound is particularly well-suited for serving as a scaffold in the synthesis of heterocyclic compounds. Isothiocyanates are widely used as starting materials for building a variety of heterocyclic systems, including thiazoles, thiadiazoles, and triazoles. researchgate.net The reaction of the isothiocyanate group with binucleophilic reagents can lead to cyclization, forming stable ring structures. For instance, analogous brominated phenyl isothiocyanates react with amines to form unstable addition products that can cyclize under reaction conditions to yield benzo[d]-1,3-thiazines. chempap.org This reactivity pattern highlights its potential to form the core structure of various heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.
| Heterocyclic Class | General Synthetic Approach | Potential Significance |
|---|---|---|
| Thiazoles / Thiazolidinones | Reaction with α-halo ketones or esters followed by cyclization. researchgate.netresearchgate.net | Core structures in pharmaceuticals and dyes. |
| Thiadiazoles | Cyclocondensation reactions with hydrazine (B178648) derivatives. | Found in antimicrobial and anticancer agents. |
| Triazoles | Reaction with compounds containing adjacent nitrogen nucleophiles. researchgate.net | Important in agrochemicals and medicinal chemistry. |
| Benzo[d]-1,3-thiazines | Intramolecular cyclization of intermediates formed from reactions with amines. chempap.org | Investigated for potential neuroleptic and tranquilizer activities. chempap.org |
Potential in Agrochemical Development (Chemical Function)
The chemical properties of this compound make it a candidate for the synthesis of novel agrochemicals. The isothiocyanate group can react with various functional groups found in other chemical building blocks to create new molecules with potential biological activity.
A common strategy in agrochemical research is to modify existing herbicides to discover more potent or selective analogues. nih.gov this compound can be used to create thio-analogues of known herbicides, such as urea-based herbicides. By reacting the isothiocyanate with an appropriate amine, a thiourea derivative is formed. This structural modification can alter the molecule's herbicidal activity, selectivity, and environmental persistence. Research has shown that combining isothiocyanates with other heterocyclic structures, like pyrazoles, can produce compounds with significant herbicidal activity. mdpi.com The isothiocyanate group's ability to react with zymoproteins in weeds is a potential mechanism of action. mdpi.com
The isothiazole ring system, which can be synthesized from isothiocyanate precursors, is known to be a component of various biologically active compounds, including those with fungicidal properties. mdpi.com The inherent reactivity of the sulfur and nitrogen atoms in the isothiocyanate group makes it a useful starting point for constructing sulfur- and nitrogen-containing heterocycles. These heterocyclic structures are frequently investigated for their potential as fungicidal agents due to their ability to interfere with essential biological processes in fungi.
| Application Area | Chemical Function of Isothiocyanate Group | Example of Resulting Structure | Potential Advantage |
|---|---|---|---|
| Herbicides | Reacts with amines to form thiourea linkages. mdpi.com | Substituted Thioureas | Creation of novel analogues with potentially improved efficacy or weed spectrum. nih.gov |
| Fungicides | Acts as a precursor for sulfur- and nitrogen-containing heterocycles. mdpi.com | Isothiazoles and related heterocycles | Development of new fungicidal agents by exploring novel chemical scaffolds. mdpi.com |
Exploration in Materials Chemistry
While the primary applications of this compound are in organic and medicinal chemistry, its structural features suggest potential for exploration in materials chemistry. The aromatic ring provides rigidity, while the bromine atom can be used as a handle for polymerization or surface modification reactions via cross-coupling chemistry. The isothiocyanate group can also be used to anchor the molecule to various substrates or to participate in the formation of functional polymers. For example, thiophene (B33073) derivatives, which share a sulfur-containing heterocyclic motif, are widely used in the development of new electronic materials. mdpi.com Although direct applications of this compound in this area are not extensively documented, its constituent functional groups make it a plausible candidate for research into novel functional materials.
Monomer in Polymer Synthesis
There is no specific information available in the scientific literature regarding the use of this compound as a monomer for polymer synthesis. General studies on aryl isothiocyanates indicate their potential for polymerization, but no data has been published for this specific compound.
In principle, the isothiocyanate group (-N=C=S) can participate in polymerization reactions. For instance, the carbon-sulfur double bond can undergo addition polymerization, although this is less common for aryl isothiocyanates compared to their aliphatic counterparts. More frequently, polymers incorporating isothiocyanate functionalities are prepared by polymerizing other reactive groups on the monomer, leaving the isothiocyanate group available for post-polymerization modification.
Should this compound be used as a monomer, its polymerization could hypothetically proceed through various mechanisms, depending on the initiator and reaction conditions. The resulting polymer would possess pendant 3-bromo-4-methylphenyl groups, which could influence the polymer's properties such as thermal stability, solubility, and refractive index.
Interactive Data Table: Hypothetical Polymer Properties
Since no experimental data exists for poly(this compound), the following table is a hypothetical representation of properties that might be investigated.
| Property | Hypothetical Value | Method of Determination |
| Glass Transition Temperature (Tg) | Not Determined | Differential Scanning Calorimetry (DSC) |
| Molecular Weight (Mn) | Not Determined | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | Not Determined | Gel Permeation Chromatography (GPC) |
| Solubility | Not Determined | Solubility Tests in Various Solvents |
Ligand in Coordination Chemistry
No specific studies have been published on the use of this compound as a ligand in coordination chemistry. The isothiocyanate group is known to coordinate to metal ions in various ways, making it a versatile ligand component.
The isothiocyanate group can coordinate to a metal center through either the sulfur or the nitrogen atom, or it can act as a bridging ligand between two metal centers. The choice of coordination mode is influenced by factors such as the nature of the metal ion, the steric and electronic properties of the other ligands in the complex, and the solvent system used. The presence of the bromo and methyl substituents on the phenyl ring of this compound would be expected to influence the electronic properties of the isothiocyanate group and, consequently, its coordination behavior.
Interactive Data Table: Potential Coordination Complexes
The following table illustrates the types of coordination complexes that could theoretically be formed with this compound, though no such complexes have been reported.
| Metal Ion | Potential Coordination Mode | Potential Application |
| Platinum(II) | S-coordination | Catalysis, Anticancer Agents |
| Palladium(II) | S-coordination | Cross-coupling Reactions |
| Rhodium(I) | N-coordination | Hydroformylation |
| Silver(I) | Bridging | Antimicrobial Materials |
Components in Functional Materials
There is no available research detailing the incorporation of this compound into functional materials. The isothiocyanate group is a reactive handle that can be used to covalently attach molecules to surfaces or to crosslink polymer chains, suggesting potential applications in this area.
Functional materials often derive their properties from the specific chemical functionalities they contain. The isothiocyanate group can react with nucleophiles such as amines and thiols to form thioureas and dithiocarbamates, respectively. This reactivity could be exploited to functionalize surfaces, prepare functional polymers, or develop sensor materials. For example, the reaction with primary amines is a common method for bioconjugation, suggesting that materials functionalized with this compound could potentially be used in biomedical applications. The presence of the bromine atom also offers a site for further chemical modification, for example, through cross-coupling reactions, which could be used to create more complex functional materials.
Interactive Data Table: Hypothetical Functional Material Applications
This table outlines potential applications for functional materials incorporating this compound, based on the known reactivity of the isothiocyanate group.
| Material Type | Method of Incorporation | Potential Function |
| Functionalized Surfaces | Covalent attachment via isothiocyanate group | Biosensors, Chromatography |
| Crosslinked Polymers | Reaction of isothiocyanate with diamines | Improved Mechanical Properties, Swellable Gels |
| Organic Semiconductors | Incorporation into conjugated polymer backbone | Electronic Devices |
Future Research Directions and Emerging Opportunities
Novel Synthetic Routes and Sustainable Chemistry for Isothiocyanate Production
The traditional synthesis of isothiocyanates often involves highly toxic and hazardous reagents such as thiophosgene (B130339) and carbon disulfide. rsc.orgdigitellinc.com Modern chemistry is increasingly focused on developing sustainable alternatives that minimize environmental impact and enhance safety. Future research on the synthesis of 3-Bromo-4-methylphenylisothiocyanate and related compounds will likely concentrate on these "green" principles.
A significant advancement lies in the use of elemental sulfur as a benign sulfur source. mdpi.com Research has demonstrated a sustainable method for producing isothiocyanates through the amine-catalyzed sulfurization of isocyanides with elemental sulfur. rsc.orgbohrium.com This approach avoids toxic reagents and can be optimized for use with greener solvents like Cyrene™ or γ-butyrolactone (GBL) under moderate heating conditions. rsc.orgnih.gov The versatility of this method has been shown with the conversion of various isocyanides, achieving moderate to high yields (34–95%) and low E-factors, a measure of waste produced. rsc.orgnih.gov
Another promising avenue is microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields. nih.gov Microwave irradiation has been successfully used for the synthesis of diverse aliphatic and aromatic isothiocyanates. nih.gov For instance, the reaction of N-formamides with Lawesson's reagent under microwave irradiation in water provides a rapid and high-yield route to isothiocyanates. tandfonline.com The development of new desulfurization reagents is also a key area. Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) have been used for efficient one-pot, two-step synthesis from primary amines and carbon disulfide, with some reactions proceeding effectively in aqueous media. nih.govresearchgate.net
These novel routes offer significant advantages over traditional methods, as summarized in the table below.
| Method | Key Features | Advantages |
| Amine-Catalyzed Sulfurization | Uses elemental sulfur, amine catalyst (e.g., DBU), green solvents (e.g., Cyrene™). rsc.orgnih.gov | Avoids highly toxic reagents (thiophosgene, CS₂), low environmental impact (E-factors as low as 0.989), high chemoselectivity. rsc.orgbohrium.comnih.gov |
| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reactions. tandfonline.com | Extremely fast reaction times (minutes), often results in higher yields compared to conventional heating. nih.govtandfonline.com |
| Novel Desulfurization Agents | Utilizes safer and more efficient reagents (e.g., DMT/NMM/TsO⁻, tosyl chloride, hydrogen peroxide) to convert in-situ generated dithiocarbamates. nih.govnih.govorganic-chemistry.org | Broader substrate scope, high yields (75-97%), simpler workup and purification, applicable to chiral synthesis without racemization. nih.govnih.gov |
Future work will likely focus on adapting these sustainable methods for the large-scale production of this compound, further optimizing reaction conditions, and expanding the library of accessible isothiocyanate derivatives through greener pathways.
Advanced Computational Approaches for Predicting Reactivity and Applications
Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby accelerating research and reducing the need for extensive empirical experimentation. For a molecule like this compound, advanced computational approaches, particularly Density Functional Theory (DFT), are invaluable for elucidating its electronic structure, reactivity, and potential biological interactions. nih.govnih.gov
DFT calculations can be employed to optimize the molecular geometry and predict various physicochemical parameters. nih.govnih.gov These studies help in understanding the molecule's stability, vibrational frequencies (which can be correlated with experimental IR spectra), and NMR chemical shifts. nih.gov Such computational analysis has been successfully used to assess the anticancer potential of other phenyl isothiocyanates by correlating theoretical parameters with experimental results. nih.gov
Furthermore, computational methods are crucial for studying reaction mechanisms and predicting the reactivity of the isothiocyanate group. For instance, modeling can predict how the bromo- and methyl-substituents on the phenyl ring influence the electrophilicity of the isothiocyanate carbon, thus affecting its reactions with nucleophiles. This predictive power is essential for designing new derivatives with tailored reactivity. usm.edu
In the context of drug discovery, molecular docking and other in silico studies can predict the binding affinity and interaction modes of this compound and its derivatives with biological targets, such as enzymes or receptors. nih.govnih.gov Computational studies on similar compounds have confirmed that conformational rigidification can stabilize the interaction between an inhibitor and its binding site, which facilitates subsequent covalent bond formation. nih.gov This approach allows for the rational design of potent and selective inhibitors.
| Computational Method | Application for this compound | Research Benefit |
| Density Functional Theory (DFT) | Geometry optimization, calculation of electronic properties, vibrational frequencies, and NMR shifts. nih.govnih.gov | Predicts molecular structure and spectroscopic properties, assesses stability and reactivity. nih.gov |
| Molecular Docking | Simulates the interaction of the compound with the binding sites of biological targets (e.g., proteins). nih.govnih.gov | Identifies potential biological targets, predicts binding affinity, and guides the design of more potent derivatives. |
| ADME/Toxicity Prediction | In silico modeling of absorption, distribution, metabolism, excretion, and toxicity profiles. nih.gov | Assesses drug-likeness early in the research process, reducing late-stage failures. |
Emerging opportunities in this area include the use of machine learning and artificial intelligence to build predictive models based on data from both computational and experimental studies, further enhancing the speed and accuracy of discovering new applications.
Development of High-Throughput Synthesis and Screening Methodologies for Derivatives
To fully explore the potential of the this compound scaffold, it is necessary to synthesize and evaluate a large number of derivatives. High-Throughput Synthesis (HTS) and High-Throughput Screening (HTS) are emerging methodologies that enable the rapid generation and testing of chemical libraries.
Microwave-assisted synthesis is a key technology for accelerating the production of isothiocyanate derivatives. nih.gov Its ability to rapidly heat reactions allows for the synthesis of compound libraries in a fraction of the time required by conventional heating methods. nih.govtandfonline.com This speed is highly compatible with the parallel synthesis formats used in high-throughput workflows.
Once a library of derivatives is synthesized, HTS assays are needed for rapid evaluation of their biological activity or other properties. A notable example is the development of a fluorescein (B123965) isothiocyanate (FITC)-based screening method for the quick discovery of electrophilic compounds. researchgate.net In this assay, a test sample's ability to react with a thiol (glutathione) is measured by a change in fluorescence after the remaining thiol is conjugated with FITC. researchgate.net This type of fluorescence-based assay is highly adaptable to the multi-well plate formats used in HTS, allowing for the screening of thousands of compounds quickly. researchgate.net
The development of such integrated platforms—combining rapid, parallel synthesis with automated, high-throughput screening—represents a significant opportunity. By systematically modifying the structure of this compound (e.g., by varying substituents on the aromatic ring or by reacting the isothiocyanate group to form thioureas and other adducts) and rapidly screening these new molecules, researchers can efficiently map structure-activity relationships and identify lead compounds for various applications, from pharmaceuticals to materials science.
Synergistic Applications with Other Chemical Classes (e.g., Halogenated Aromatics, Sulfur Compounds)
The structure of this compound contains two key chemical functionalities: a halogenated aromatic ring and an organosulfur group (isothiocyanate). The interplay between these groups can lead to synergistic properties and applications that are distinct from molecules containing only one of these features.
The halogenated aromatic portion of the molecule is significant. Halogen atoms on an aromatic ring can influence the molecule's electronic properties through inductive and resonance effects, altering the reactivity of other functional groups. youtube.commasterorganicchemistry.com Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic center. The isothiocyanate sulfur atom, in turn, can act as a halogen bond acceptor. acs.org This specific interaction between a halogenated aromatic and a sulfur-containing group can be exploited for the rational design of cocrystals and self-assembling molecular materials. acs.org
The isothiocyanate group (-N=C=S) is a versatile and reactive functional group. mdpi.comwikipedia.org It readily reacts with nucleophiles like amines and thiols, making it an excellent anchor for covalently modifying biological molecules or for use as a building block in organic synthesis. mdpi.com The reactivity of isothiocyanates can lead to exothermic reactions with a wide range of chemical classes, including alcohols, phenols, and strong oxidizers. noaa.gov
The synergy arises from the combination of these properties. The halogenated aromatic ring provides a stable, lipophilic scaffold and a potential site for halogen bonding, while the isothiocyanate provides a reactive handle for covalent bond formation or further chemical elaboration. This duality could be exploited in the design of targeted covalent inhibitors, where the aromatic part contributes to binding affinity and selectivity within a protein pocket, and the isothiocyanate group forms a permanent bond with a nearby nucleophilic residue like cysteine. nih.gov The toxicity profile associated with some halogenated aromatics could also be harnessed or modulated in the context of developing new antimicrobial or anticancer agents. nih.gov Future research should explore these synergistic possibilities, investigating how the combination of these two chemical classes within a single molecule can lead to novel functions and applications.
Q & A
Q. What are the common synthetic routes for 3-Bromo-4-methylphenylisothiocyanate, and what purity considerations are critical?
The compound is typically synthesized via reactions involving arylisothiocyanate precursors. For example, arylisothiocyanates (e.g., 3A,B in ) react with intermediates like 2-phenyliminomethyl-3-phenyl-4-thiazolidinone in dimethylformamide (DMF) under basic conditions (e.g., KOH) to form isolable products . Purity is critical for reproducibility; commercial sources often specify >95.0% purity using GC or HPLC validation, as seen in reagent catalogs . Researchers should prioritize suppliers adhering to these standards and verify purity via elemental analysis or mass spectrometry.
Q. How should researchers purify this compound, and which analytical methods validate its purity?
Purification methods include recrystallization (common for brominated aromatics) or column chromatography using polar aprotic solvents. Analytical validation requires a combination of techniques:
- TLC : To monitor reaction progress and isolate intermediates .
- GC/HPLC : For quantitative purity assessment (>95.0% thresholds are standard) .
- Mass spectrometry : To confirm molecular weight and detect halogen isotopic patterns .
Advanced Research Questions
Q. What reaction mechanisms explain the reactivity of this compound with amines or hydrazines?
The isothiocyanate group (-NCS) undergoes nucleophilic attack by amines or hydrazines, forming thiourea or thiosemicarbazide derivatives, respectively. For example, hydrazonoyl halides react with thiocyanate intermediates in DMF to yield single products, as evidenced by TLC and mass spectrometry . Catalysts like Lewis acids (e.g., ZnCl₂) or bases (e.g., KOH) can accelerate these reactions by polarizing the -NCS group .
Q. How can researchers address contradictions in reaction yields or product distributions under varying conditions?
Discrepancies may arise from solvent polarity, temperature, or competing side reactions. For instance, notes that TLC analysis may indicate a single product, but low yields suggest unreacted intermediates or decomposition. To resolve this:
- Optimize solvent systems : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of -NCS .
- Iterative analysis : Use spectroscopic monitoring (e.g., in-situ IR for -NCS consumption) and statistical design of experiments (DoE) to identify critical variables .
Q. What are the optimal conditions for synthesizing derivatives of this compound for biological activity studies?
Derivatization often targets the isothiocyanate group. Key strategies include:
- Nucleophilic substitution : React with amines (e.g., morpholine derivatives) in THF or acetonitrile at 0–25°C .
- Catalytic coupling : Use Pd catalysts for Suzuki-Miyaura reactions with the bromo substituent, enabling aryl-aryl bond formation .
- Temperature control : Avoid exceeding 40°C to prevent decomposition of the -NCS group .
Q. What are the challenges in spectroscopic characterization of this compound, and how can they be mitigated?
- ¹H/¹³C NMR : The bromine atom causes signal splitting due to quadrupolar relaxation. Use deuterated DMSO or CDCl₃ for sharper peaks .
- IR spectroscopy : The -NCS stretch (~2050–2150 cm⁻¹) is diagnostic but may overlap with other absorptions. Compare with NIST reference data for confirmation .
- Mass spectrometry : Ensure high-resolution instruments (HRMS) to distinguish isotopic patterns (e.g., Br’s ⁷⁹Br/⁸¹Br doublet) .
Q. What safety and waste management protocols are essential when handling this compound?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact and inhalation .
- Waste disposal : Halogenated byproducts must be segregated and treated by licensed facilities to prevent environmental release .
- Emergency measures : In case of exposure, rinse with water and consult a physician immediately; provide safety data sheets (SDS) for medical evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
